4-(3-Hydroxyprop-1-en-1-yl)-2-methoxy-6-nitrophenol
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Overview
Description
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenol, characterized by the presence of a hydroxyprop-1-en-1-yl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxy-6-nitrophenol typically involves the nitration of 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, followed by nitration. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated control systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as
Properties
CAS No. |
62427-67-2 |
---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C10H11NO5/c1-16-9-6-7(3-2-4-12)5-8(10(9)13)11(14)15/h2-3,5-6,12-13H,4H2,1H3 |
InChI Key |
AKOXDXRNPGUQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CCO |
Origin of Product |
United States |
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